molecular formula C9H9N3O4 B8660643 Propanoic acid, 2-[(4-nitrophenyl)hydrazono]- CAS No. 89314-30-7

Propanoic acid, 2-[(4-nitrophenyl)hydrazono]-

Cat. No. B8660643
M. Wt: 223.19 g/mol
InChI Key: URECKFUGFWSKDB-UHFFFAOYSA-N
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Patent
US08871948B2

Procedure details

A suspension in water (150 ml) of 4-nitrophenylhydrazine (15 g, 23 mmol) and 2-oxo-propionic acid ethyl ester (12 g, 100 mmol) was left under stirring at room temperature for 6 hours. The obtained precipitate was filtered and washed to give the ethyl ester of the 2-[(4-nitrophenyl)-hydrazono]-propionic acid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][NH2:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].C([O:14][C:15](=[O:19])[C:16](=O)[CH3:17])C>O>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([NH:10][N:11]=[C:16]([CH3:17])[C:15]([OH:19])=[O:14])=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NN
Name
Quantity
12 g
Type
reactant
Smiles
C(C)OC(C(C)=O)=O
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The obtained precipitate was filtered
WASH
Type
WASH
Details
washed

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NN=C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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